Cas no 2126160-59-4 (methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate hydrochloride)

methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate hydrochloride 化学的及び物理的性質
名前と識別子
-
- methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate hydrochloride
-
- MDL: MFCD31381192
methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-658460-1.0g |
methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate hydrochloride |
2126160-59-4 | 95.0% | 1.0g |
$884.0 | 2025-03-13 | |
Enamine | EN300-658460-5.0g |
methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate hydrochloride |
2126160-59-4 | 95.0% | 5.0g |
$2566.0 | 2025-03-13 | |
Enamine | EN300-658460-2.5g |
methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate hydrochloride |
2126160-59-4 | 95.0% | 2.5g |
$1735.0 | 2025-03-13 | |
Chemenu | CM473727-1g |
methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate hydrochloride |
2126160-59-4 | 95%+ | 1g |
$1074 | 2023-03-24 | |
Aaron | AR01EJV6-100mg |
methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate hydrochloride |
2126160-59-4 | 95% | 100mg |
$446.00 | 2025-02-10 | |
A2B Chem LLC | AX57446-500mg |
methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate hydrochloride |
2126160-59-4 | 95% | 500mg |
$763.00 | 2024-04-20 | |
A2B Chem LLC | AX57446-10g |
methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate hydrochloride |
2126160-59-4 | 95% | 10g |
$4043.00 | 2024-04-20 | |
Aaron | AR01EJV6-2.5g |
methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate hydrochloride |
2126160-59-4 | 95% | 2.5g |
$2411.00 | 2025-02-10 | |
A2B Chem LLC | AX57446-2.5g |
methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate hydrochloride |
2126160-59-4 | 95% | 2.5g |
$1862.00 | 2024-04-20 | |
A2B Chem LLC | AX57446-250mg |
methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate hydrochloride |
2126160-59-4 | 95% | 250mg |
$497.00 | 2024-04-20 |
methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate hydrochloride 関連文献
-
1. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Tsz-Ki Lau,Philip C. Y. Chow,Ningning Wu,Dan Su,Huifeng Meng,Chao Ma,Tao Liu,Xinhui Zou,Kam Sing Wong,Xinhui Lu,He Yan J. Mater. Chem. A, 2020,8, 3676-3685
-
Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
-
Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
-
Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
-
Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
-
Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate hydrochlorideに関する追加情報
Professional Introduction of Methyl 2,3,4,5-Tetrahydro-1,4-Benzoxazepine-5-Carboxylate Hydrochloride (CAS No. 2126160-59-4)
Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate hydrochloride is a compound with the CAS registry number 2126160-59-4. This compound belongs to the class of benzoxazepines, which are heterocyclic compounds with a fused benzene ring and an oxazepine ring. The structure of this compound includes a methyl ester group attached to the carboxylate moiety and a hydrochloride counterion. Its chemical formula is C17H23ClNO3, and its molecular weight is approximately 338.8 g/mol.
The compound has been studied for its potential pharmacological properties. Recent research has focused on its role as a ligand for GABAA receptors, which are critical in the modulation of neuronal activity in the central nervous system (CNS). GABAA receptor agonists are known to exert sedative, anxiolytic, and anticonvulsant effects. In vitro studies have demonstrated that methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate hydrochloride exhibits high affinity for GABAA receptors and may act as a positive allosteric modulator or direct agonist.
One of the most significant findings in recent studies is the compound's ability to enhance GABAergic transmission without causing excessive sedation or tolerance development. This property makes it a promising candidate for the treatment of anxiety disorders and epileptic conditions. Preclinical trials have shown that administration of this compound leads to reduced anxiety-like behavior in animal models and enhanced seizure threshold in epileptic models.
In addition to its CNS effects, methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate hydrochloride has also been investigated for its potential anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This dual action on both the CNS and immune system highlights its versatility as a therapeutic agent.
The synthesis of this compound involves multi-step organic reactions. Key steps include the formation of the benzoxazepine ring through cyclization reactions followed by esterification and protonation to form the hydrochloride salt. The synthesis process requires precise control over reaction conditions to ensure high purity and yield.
From an analytical standpoint, methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate hydrochloride can be characterized using various spectroscopic techniques such as NMR (nuclear magnetic resonance) and MS (mass spectrometry). These methods allow for accurate determination of its molecular structure and purity.
In terms of safety profile studies conducted so far indicate that this compound has a favorable safety margin with minimal adverse effects at therapeutic doses in animal models. However further long-term toxicological studies are needed to fully assess its safety profile for human use.
The development of methyl 2,3,4,-tetrahydrobenzoxazine derivatives like this compound represents an exciting area of research in drug discovery particularly in the fields of neuroscience and immunology.
2126160-59-4 (methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate hydrochloride) Related Products
- 2138380-07-9(6-(4-methylpiperidin-1-yl)spiro2.5octan-1-amine)
- 1805106-31-3(1-Bromo-2-ethyl-4-fluoro-3-nitrobenzene)
- 2287333-18-8(3-(3-Fluoro-5-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine)
- 2059998-99-9(5,5-dimethyl-2-oxopiperidine-3-carboxylic acid)
- 217323-39-2(4,4,5,5,6,6,6-heptafluorohex-1-en-3-one)
- 54442-11-4(methyl 2,3-dihydro-1-benzofuran-2-carboxylate)
- 49556-16-3(Neodecanoic acid,tin(2+) salt (2:1))
- 33297-41-5(1H-Indole-3-acetic acid, 6,7-dichloro-)
- 351190-36-8(N-(4,6-Dimethylpyrimidin-2-yl)-N'-(2-ethoxyphenyl)guanidine)
- 894023-53-1(1-(4-methylphenyl)-5-oxopyrrolidin-3-ylurea)




